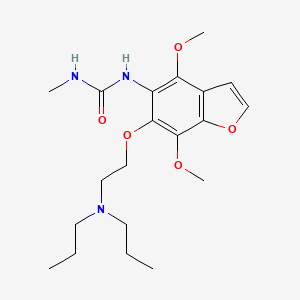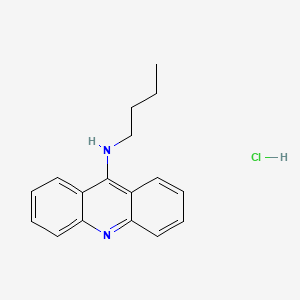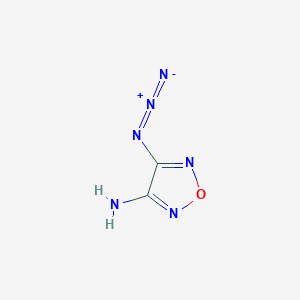![molecular formula C12H10ClN B14453505 6-Chloro[1,1'-biphenyl]-2-amine CAS No. 76838-85-2](/img/structure/B14453505.png)
6-Chloro[1,1'-biphenyl]-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro[1,1’-biphenyl]-2-amine is an organic compound with the molecular formula C12H10ClN It is a derivative of biphenyl, where a chlorine atom is substituted at the 6th position and an amine group at the 2nd position of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro[1,1’-biphenyl]-2-amine typically involves the following steps:
Nitration of Biphenyl: Biphenyl is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 2-nitrobiphenyl.
Chlorination: The 2-nitrobiphenyl is then chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to yield 6-chloro-2-nitrobiphenyl.
Reduction: The nitro group in 6-chloro-2-nitrobiphenyl is reduced to an amine group using reducing agents like tin and hydrochloric acid or catalytic hydrogenation to produce 6-Chloro[1,1’-biphenyl]-2-amine.
Industrial Production Methods
Industrial production methods for 6-Chloro[1,1’-biphenyl]-2-amine may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the amine group, which activates the aromatic ring.
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, and the compound can also undergo reduction reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, iodine, or nitronium ions in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Electrophilic Aromatic Substitution: Halogenated or nitrated derivatives.
Nucleophilic Substitution: Substituted biphenyl amines.
Oxidation: Nitroso or nitro derivatives.
Reduction: Reduced amine derivatives.
Scientific Research Applications
6-Chloro[1,1’-biphenyl]-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Chloro[1,1’-biphenyl]-2-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, while the biphenyl structure provides hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino[1,1’-biphenyl]: Lacks the chlorine substitution, leading to different reactivity and properties.
6-Bromo[1,1’-biphenyl]-2-amine: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and interactions.
2-Chloro[1,1’-biphenyl]-4-amine: Chlorine and amine groups are positioned differently, leading to different chemical behavior.
Uniqueness
6-Chloro[1,1’-biphenyl]-2-amine is unique due to the specific positioning of the chlorine and amine groups, which influences its reactivity and potential applications. The chlorine atom provides a site for further functionalization, while the amine group enhances its solubility and interaction with biological targets.
Properties
CAS No. |
76838-85-2 |
|---|---|
Molecular Formula |
C12H10ClN |
Molecular Weight |
203.67 g/mol |
IUPAC Name |
3-chloro-2-phenylaniline |
InChI |
InChI=1S/C12H10ClN/c13-10-7-4-8-11(14)12(10)9-5-2-1-3-6-9/h1-8H,14H2 |
InChI Key |
NAXLRAVDBPRHMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC=C2Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


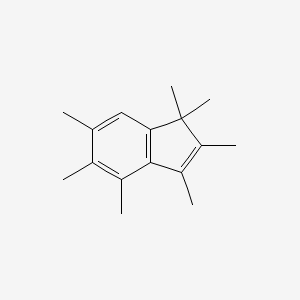

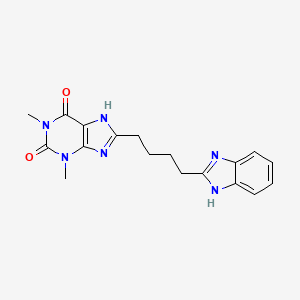
![2,5-Diazabicyclo[2.1.0]pentane](/img/structure/B14453448.png)
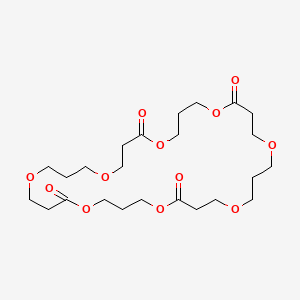

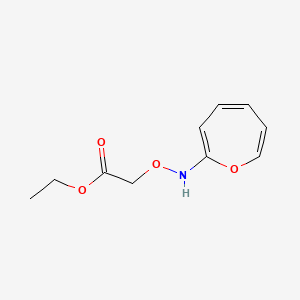
![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-threonine](/img/structure/B14453474.png)
![5-(2-Nitrobenzyl)-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14453491.png)
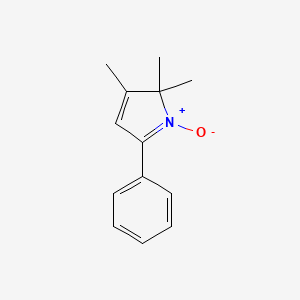
![{1-[(Methylsulfanyl)methoxy]ethyl}benzene](/img/structure/B14453501.png)
